
Glycine p-nitrophenyl ester hydrobromide
Vue d'ensemble
Description
Glycine p-nitrophenyl ester hydrobromide is a useful research compound. Its molecular formula is C8H9BrN2O4 and its molecular weight is 277.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine p-nitrophenyl ester hydrobromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine p-nitrophenyl ester hydrobromide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Catalysis of Hydrolysis Reactions : Glycine p-nitrophenyl ester hydrobromide has been studied in the context of catalyzing hydrolysis reactions. For instance, the hydrolysis of 4-nitrophenyl glycine ester was found to be significantly promoted by cobalt(III) tetraammine complex, indicating its potential use in studying catalytic mechanisms (Phulambrikar & Chatterjee, 2002).
Model for Hydrolytic Enzymes : Glycine and its derivatives, including Glycine p-nitrophenyl ester hydrobromide, have been proposed as models for studying the hydrolytic enzymes. Zinc complexes of glycine were studied for their catalytic activity in the hydrolysis of 4-nitrophenyl phosphate, reflecting the enzyme-like properties of these complexes (Viladkar, Kamaluddin, & Nath, 1993).
Study of Transglutaminase Mechanism : Research into the mechanism of transglutaminase, an enzyme, has utilized Glycine p-nitrophenyl ester hydrobromide. The study investigated the enzyme's substrate binding and catalysis, providing insights into the stereochemical aspects of substrate interaction (Chung, Shrager, & Folk, 1970).
Photolysis in Neurotransmitter Research : Glycine esters, including Glycine p-nitrophenyl ester hydrobromide, have been used in synthesizing photosensitive blocking groups for neurotransmitters. These compounds play a crucial role in studying the kinetics of neurotransmitter receptors in the central nervous system (Ramesh, Wieboldt, Niu, Carpenter, & Hess, 1993).
Enzyme Assays : Glycine p-nitrophenyl ester hydrobromide has been used in esterolytic assays, particularly in studying the activity of enzymes like bromelains from pineapple stem (Silverstein, 1974).
Investigation of Inhibitory Effects : The compound has been involved in studies examining the inhibitory effects on hydrolysis reactions of aromatic esters. Such studies are important for understanding chemical interactions and reaction kinetics (Miyake & Fujimoto, 1994).
Synthesis of Polypeptides : Glycine p-nitrophenyl ester hydrobromide has been used in the synthesis of sequential polypeptides, which are important for understanding protein structure and function (Fairweather & Jones, 1973).
Peptide Synthesis : The compound plays a role in the synthesis of peptides, demonstrating its importance in organic chemistry and molecular biology (Mukaiyama, Morito, & Watanabe, 1979).
Propriétés
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.BrH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JERUTMRCCUPUKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-4-[4-(2-chloroethyl)piperazin-1-yl]quinoline;dihydrochloride](/img/structure/B8094641.png)

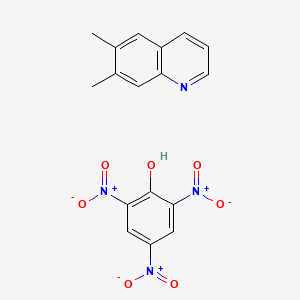
![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B8094669.png)
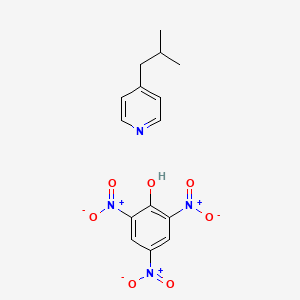
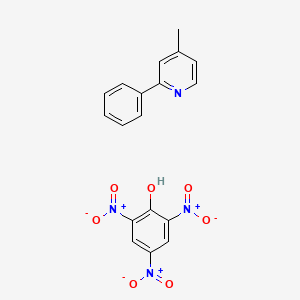

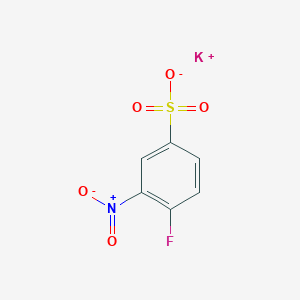
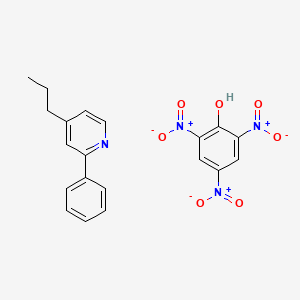
![3-[(E)-hept-1-enyl]pyridine;2,4,6-trinitrophenol](/img/structure/B8094720.png)

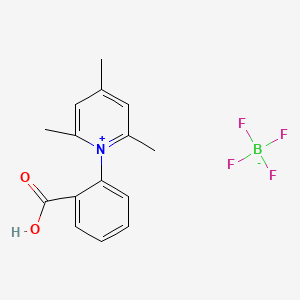
![9-Nitrobenzo[c]quinolizin-11-ium;chloride](/img/structure/B8094737.png)
